Ethyl 2-(cyclopentylamino)acetate

Description

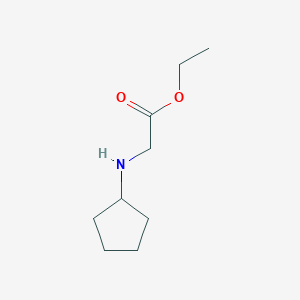

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(cyclopentylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-10-8-5-3-4-6-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUXHDGZWNYWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Cyclopentylamino Acetate

Established Synthetic Pathways for Ethyl 2-(cyclopentylamino)acetate

The synthesis of this compound has traditionally been achieved through several well-documented routes. These methods, while reliable, often involve multiple steps and conventional reaction conditions.

Amination Reactions in this compound Synthesis

A primary method for synthesizing this compound involves the direct amination of a suitable precursor. One common approach is the reductive amination of ethyl 2-oxoacetate with cyclopentylamine (B150401). This reaction typically utilizes a reducing agent to convert the intermediate imine to the final secondary amine product.

Another strategy involves the nucleophilic substitution of a leaving group on an ethyl acetate (B1210297) derivative with cyclopentylamine. For instance, the reaction of ethyl 2-bromoacetate with cyclopentylamine in the presence of a base to neutralize the hydrobromic acid byproduct yields this compound.

The choice of solvent and base is crucial in these reactions to optimize yield and minimize side reactions. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), while bases such as triethylamine (B128534) or potassium carbonate are frequently employed.

Esterification Approaches for this compound Precursors

Alternatively, the synthesis can commence with the formation of the amino acid precursor, 2-(cyclopentylamino)acetic acid, followed by esterification. The amino acid itself can be synthesized through various methods, including the Strecker synthesis using cyclopentanone, cyanide, and ammonia (B1221849), followed by hydrolysis.

Once 2-(cyclopentylamino)acetic acid is obtained, it can be esterified to produce this compound. smolecule.com The Fischer esterification is a classic method for this transformation, involving the reaction of the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukbyjus.commasterorganicchemistry.com This is an equilibrium-driven reaction, and to maximize the yield of the ester, an excess of ethanol is often used, or water is removed as it is formed. masterorganicchemistry.com

The reaction mixture is typically heated to reflux to drive the reaction to completion. chemguide.co.uk After the reaction, the mixture is worked up to neutralize the acid catalyst and remove excess ethanol and water.

Multistep Synthesis Strategies for this compound

In some instances, a multistep synthetic sequence is necessary to construct the target molecule, particularly when starting from more basic or complex precursors. One such strategy could begin with the synthesis of 2-(2-oxocyclopentyl)acetic acid. google.com This intermediate can be prepared via a "one-pot" method starting from diethyl adipate (B1204190) through condensation, substitution, hydrolysis, and deacidification. google.com

Following the formation of 2-(2-oxocyclopentyl)acetic acid, it is then esterified to ethyl 2-(2-oxocyclopentyl)acetate using ethanol and an acid catalyst like sulfuric acid. google.com The subsequent step would involve a reductive amination of the keto group with a suitable amine source to introduce the cyclopentylamino moiety, leading to the final product, this compound.

These multistep strategies offer flexibility in accessing a variety of analogs by modifying the starting materials or intermediates at different stages of the synthesis.

Novel and Sustainable Synthesis Approaches for this compound

Recent advancements in organic synthesis have paved the way for more efficient and environmentally friendly methods for producing this compound. These novel approaches focus on the use of catalysts and the application of green chemistry principles.

Catalyst-Mediated Syntheses of this compound (e.g., organocatalysis, metal catalysis)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of this compound, both metal and organocatalysts can be employed.

Metal Catalysis: Transition metal catalysts, such as those based on palladium or ruthenium, are highly effective for amination reactions. For instance, a palladium-catalyzed allylic amination could be envisioned for the synthesis of related α,α-disubstituted allylic N-arylamines. organic-chemistry.org While not a direct synthesis of the target molecule, the principles could be adapted. Ruthenium complexes have also been shown to be efficient pre-catalysts for the reductive amination of carbonyl compounds with ammonia and hydrogen, which is a key step in several synthetic routes to primary amines. springernature.com

Organocatalysis: Organocatalysis provides a metal-free alternative for various organic transformations. For instance, the aminolysis of epoxides to form β-amino alcohols can be catalyzed by simple organic molecules. organic-chemistry.org While not directly applicable to the synthesis of this compound, it highlights the potential of organocatalysts to facilitate C-N bond formation under mild conditions.

Green Chemistry Principles in this compound Synthesis (e.g., solvent selection, energy efficiency)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green strategies can be implemented.

Solvent Selection: The choice of solvent is a critical aspect of green chemistry. Replacing hazardous solvents like chlorinated hydrocarbons or DMF with more benign alternatives such as water, ethanol, or solvent-free conditions can significantly improve the environmental profile of a synthesis. google.com For example, carrying out amination reactions in water or under solvent-free conditions, where the reactants themselves act as the solvent, is a greener approach. organic-chemistry.org

Energy Efficiency: Reducing energy consumption is another key principle. This can be achieved by designing reactions that proceed at ambient temperature and pressure, thus avoiding the energy-intensive heating or cooling steps. acs.org Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy usage compared to conventional heating methods.

Atom Economy: Synthetic routes with high atom economy are preferred as they maximize the incorporation of starting materials into the final product, minimizing waste. Reductive amination, for example, is an atom-economical process.

By integrating these catalytic and green chemistry approaches, the synthesis of this compound can be made more sustainable and efficient, aligning with the broader goals of modern chemical manufacturing.

Flow Chemistry and Microwave-Assisted Synthesis of this compound

Modern synthetic techniques such as flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch processing, including accelerated reaction times, improved yields, and enhanced safety profiles. cinz.nzresearchgate.net While specific literature on the application of these methods for this compound is not prevalent, the synthesis of analogous amino esters and related heterocyclic systems demonstrates the potential of these technologies.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the context of amino acid derivatives, microwave-assisted synthesis has been successfully employed to produce various compounds. For instance, the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones involves the intramolecular cyclocondensation of enamines derived from 2-amino esters, with reactions completing in 30 minutes under microwave irradiation, a significant reduction from the 48 hours required under conventional heating. mdpi.com Similarly, a rapid, one-pot synthesis of hydantoins from L-amino acids has been developed using microwave assistance, achieving yields of up to 89% without the need for column chromatography. beilstein-journals.org Another study details the microwave-assisted synthesis of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates, highlighting the efficiency of this method. nih.gov These examples strongly suggest that the synthesis of this compound, for instance, through the esterification of 2-(cyclopentylamino)acetic acid or the N-alkylation of ethyl 2-aminoacetate with cyclopentyl bromide, could be significantly optimized using microwave technology.

Flow Chemistry: Continuous flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, making it ideal for managing highly reactive intermediates and improving process safety. cinz.nz This technology has been applied to the synthesis of fluorinated amino acids and for creating peptide bonds using reactive acid chloride intermediates, which are generated and consumed in a continuous stream to prevent decomposition. cinz.nzfu-berlin.de The synthesis of 2-(C-glycosyl)acetates and various heterocyclic building blocks has also been efficiently achieved using flow processes. These precedents indicate that a flow-based synthesis of this compound could be developed, potentially by telescoping multiple reaction steps, such as the formation of an amine and its subsequent reaction with an ethyl haloacetate, into a single continuous operation. This would offer a scalable and highly efficient route to the target molecule.

Derivatization and Analog Development of this compound

This compound serves as a versatile scaffold for the development of a wide range of chemical analogs. Modifications can be systematically introduced at the cyclopentyl ring, the ethyl ester, and the secondary amine, allowing for the fine-tuning of its physicochemical properties.

Chemical Modifications of the Cyclopentyl Moiety

The cyclopentyl group offers several avenues for structural modification to explore structure-activity relationships. Research on related compounds provides insight into potential transformations.

Ring Contraction and Expansion: An existing ring can be contracted through methods like the Favorskii rearrangement of cyclic α-haloketones or a photochemical Wolff rearrangement. researchgate.net Conversely, ring expansion methods could be employed to generate cyclohexyl or cycloheptyl analogs.

Substitution and Functionalization: The cyclopentyl ring can be functionalized by introducing various substituents. For instance, in analogs of carbetapentane, which features a 1-phenyl-1-cyclopentanecarboxylate core, the cyclopentyl ring was successfully replaced with a smaller cyclopropyl (B3062369) ring. nih.gov Furthermore, methods for the catalytic asymmetric synthesis of functionalized cyclopentyl β-amino esters have been developed, demonstrating that complex substitutions on the ring are achievable. nih.gov The synthesis of cyclopentene-based amino acids allows for further derivatization of the double bond within the ring. acs.org

A summary of potential cyclopentyl moiety modifications is presented below.

| Modification Type | Example Transformation | Potential Outcome | Reference |

| Ring Size Alteration | Favorskii Rearrangement | Contraction to cyclobutyl analog | researchgate.net |

| Ring Size Alteration | Tiffeneau-Demjanov Rearrangement | Expansion to cyclohexyl analog | N/A |

| Substitution | Replacement with other cycloalkanes | Synthesis of cyclopropyl or cyclohexyl analogs | nih.gov |

| Functionalization | Introduction of hydroxyl or other groups | Creation of functionalized cyclopentyl analogs | nih.gov |

Modifications of the Ester Group

The ethyl ester functional group is a key site for derivatization, allowing for conversion into a variety of other functional groups through well-established chemical reactions. tutoring-blog.co.uk

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a strong acid like H₂SO₄ in excess water, is a reversible reaction that yields the corresponding carboxylic acid, 2-(cyclopentylamino)acetic acid, and ethanol. libretexts.org In contrast, base-promoted hydrolysis (saponification), using a base such as NaOH, is an irreversible process that produces the carboxylate salt and ethanol. libretexts.orgsavemyexams.com

Transesterification: By reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged. This allows for the synthesis of methyl, propyl, or other alkyl esters.

Aminolysis: The reaction of the ester with ammonia, a primary amine, or a secondary amine leads to the formation of the corresponding amide. This reaction can be used to generate a library of amide derivatives from this compound.

Reduction: Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding 2-(cyclopentylamino)ethanol.

Reaction with Grignard Reagents: The addition of two equivalents of a Grignard reagent (R-MgBr) converts the ester into a tertiary alcohol.

These transformations are summarized in the following table.

| Reaction | Reagents | Product Functional Group |

| Acid Hydrolysis | H₂O, H⁺ catalyst | Carboxylic Acid |

| Basic Hydrolysis (Saponification) | NaOH or KOH, H₂O | Carboxylate Salt |

| Transesterification | R'OH, H⁺ or R'O⁻ | Different Ester (R'COOR) |

| Aminolysis | R'R''NH | Amide |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol |

| Grignard Reaction | 1. 2 eq. R'MgBr, 2. H₂O | Tertiary Alcohol |

Structural Variations of the Amino Group

The secondary amine in this compound is a nucleophilic center that can be readily modified to produce a variety of N-substituted analogs.

N-Alkylation/N-Arylation: The nitrogen can be further alkylated through reactions like reductive amination or by direct reaction with alkyl halides. nih.gov Palladium-catalyzed methods have been reported for the N-arylation and N-alkylation of α-amino acids and peptides using reagents like cyclohexenone or phenol, respectively, under biocompatible conditions. researchgate.net

N-Acylation: The amine can react with acyl chlorides or acid anhydrides to form amides. This introduces an acyl group onto the nitrogen, altering its electronic properties and steric bulk.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides.

Formation of Ureas and Thioureas: Treatment with isocyanates or isothiocyanates provides access to N-substituted ureas and thioureas, respectively. nih.gov

The table below outlines key modifications of the amino group.

| Modification | Reagent Type | Resulting Functional Group | Reference |

| N-Alkylation | Alkyl Halide, Aldehyde/Ketone + Reducing Agent | Tertiary Amine | nih.gov |

| N-Acylation | Acyl Chloride, Acid Anhydride | Amide | nih.gov |

| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide | N/A |

| Urea Formation | Isocyanate | Urea | nih.gov |

| Thiourea Formation | Isothiocyanate | Thiourea | nih.gov |

Synthesis of Stereoisomers and Chiral Analogs

Since this compound contains a chiral center at the α-carbon, the synthesis of its specific stereoisomers is of significant interest.

The synthesis and separation of stereoisomers are crucial, as different enantiomers and diastereomers often exhibit distinct biological activities. For example, in the case of the norepinephrine (B1679862) reuptake inhibitor reboxetine, the (S,S)-(+)-enantiomer is 130 times more potent than its (R,R)-(−) counterpart. nih.gov

Methods for achieving stereocontrol include:

Asymmetric Synthesis: Chiral catalysts or auxiliaries can be used to direct the formation of a specific stereoisomer. Catalytic asymmetric [3+2] cycloaddition reactions have been developed to produce chiral cyclopentyl β-amino esters with high enantiomeric excess (up to 98% ee) and excellent diastereocontrol. nih.gov

Chiral Resolution: A racemic mixture can be separated into its constituent enantiomers. This is often achieved by reacting the racemate with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Enzymatic resolution is another powerful technique. For instance, Candida antarctica lipase (B570770) B has been used to enantioselectively acetylate a racemic mixture of (±)-trans-2-(3,4-dichlorophenyl)cyclopentanol, allowing for the separation of the stereoisomers. nih.gov

Use of a Chiral Pool: Starting from an enantiomerically pure precursor, such as a naturally occurring amino acid or a resolved synthon like (1R)-cyclopent-en-1,4-diol monoacetate, allows for the synthesis of chiral target molecules. researchgate.net

The synthesis of all eight stereoisomers of a complex N,2-substituted cycloalkylamine was accomplished by combining a stereospecific ring-opening of 1,2-epoxycyclopentane, enzymatic resolution, and subsequent reaction with cis- and trans-4-aminocyclohexanol, demonstrating the feasibility of accessing a full set of stereoisomers for detailed analysis. nih.gov

Molecular and Subcellular Mechanisms of Action of Ethyl 2 Cyclopentylamino Acetate

Receptor Binding and Ligand-Target Interactions of Ethyl 2-(cyclopentylamino)acetate

Specific Receptor Profiling for this compound

A thorough search of scientific literature has yielded no specific receptor profiling studies for this compound. Research on analogous structures includes investigations into adenosine (B11128) A1 receptor agonists, where the cyclopentyl group is part of a much larger and more complex purine (B94841) derivative. nih.gov For instance, complex molecules incorporating a cyclopentylamino-purine core have been identified as agonists for the adenosine A1 receptor. nih.gov However, without direct experimental data, the receptor-binding profile of the simpler this compound remains uncharacterized.

Allosteric Modulation and Orthosteric Binding Mechanisms of this compound

The scientific community has not published any studies determining whether this compound acts as an orthosteric ligand or an allosteric modulator at any receptor. The concepts of allosteric modulation, where a compound binds to a site distinct from the primary ligand binding site to modulate receptor activity, are well-established for other classes of molecules. acs.orgmdpi.comnih.gov For example, certain diarylureas containing a cyclopentylamino group have been explored as allosteric modulators of the cannabinoid CB1 receptor. acs.org However, these are structurally distinct from this compound, and no similar investigations have been conducted for this specific compound.

Kinetic Analysis of this compound Receptor Interactions

Due to the absence of identified receptor targets, no kinetic analyses, such as the determination of association (kon) or dissociation (koff) rate constants, for the interaction of this compound with any receptor have been performed. Such kinetic studies are fundamental to understanding the duration and nature of a ligand-receptor interaction. researchgate.netosti.gov

Enzyme Inhibition and Activation Profiles of this compound

Similar to the lack of receptor binding data, there is no information available regarding the specific enzyme inhibition or activation profile of this compound.

Kinetic Analysis of this compound Enzyme Interactions

No studies have been published detailing the kinetic analysis of this compound with any enzyme. Therefore, key parameters such as the Michaelis constant (Km) or the inhibitor constant (Ki) are unknown. Studies on different, more complex molecules that also happen to contain a cyclopentylamino group have shown inhibitory activity against enzymes like phosphodiesterase 7 (PDE7) and 11β-hydroxysteroid dehydrogenase (11β-HSD). acs.orgresearchgate.netmdpi.com For example, derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have demonstrated inhibitory effects on 11β-HSD1. researchgate.netmdpi.com These findings, however, are specific to the thiazolone scaffold and cannot be attributed to this compound.

Irreversible and Reversible Enzyme Binding by this compound

The nature of any potential enzyme binding, whether reversible or irreversible, has not been determined for this compound. This fundamental aspect of its biochemical profile remains an open area for future research.

Ion Channel Modulation by this compound

There is no available data from scientific studies to indicate that this compound directly modulates the activity of any specific ion channels.

Interaction with Intracellular Signaling Pathways by this compound

Information regarding the interaction of this compound with intracellular signaling pathways is not present in the current body of scientific literature.

Protein-Protein Interactions Mediated by this compound

There are no documented studies demonstrating that this compound mediates or disrupts any specific protein-protein interactions.

Gene Expression Modulation by this compound

The effect of this compound on gene expression has not been reported in any known scientific research.

Subcellular Localization and Trafficking of this compound

There is no information available regarding the subcellular localization or trafficking mechanisms of this compound within cells.

Structure Activity Relationships Sar and Structure Property Relationships Spr of Ethyl 2 Cyclopentylamino Acetate

Elucidation of Pharmacophoric and Chemophoric Features of Ethyl 2-(cyclopentylamino)acetate

The biological activity and chemical properties of this compound are dictated by its key structural features, known as pharmacophores (for biological activity) and chemophores (for chemical properties). nih.gov A pharmacophore represents the essential steric and electronic characteristics of a ligand that are responsible for its optimal binding to a specific biological target. nih.gov

For this compound, the primary pharmacophoric and chemophoric features include:

Hydrogen Bond Donor: The secondary amino group (-NH-) is a critical hydrogen bond donor. This feature is crucial for molecular recognition and the stability of its binding within a biological target.

Hydrogen Bond Acceptor/Electrophilic Site: The ester carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. The lowest unoccupied molecular orbital (LUMO) is predominantly located on this ester carbonyl, indicating its susceptibility to nucleophilic attack, a key chemophoric feature.

Charge Distribution: Mulliken charge analysis provides insight into the electronic landscape of the molecule. There is a notable negative charge density on the carbonyl oxygen (approximately -0.45 e) and a positive charge on the amino nitrogen (approximately +0.32 e), which facilitates electrostatic interactions and hydrogen bonding.

Hydrophobic Moiety: The cyclopentyl ring provides a non-polar, hydrophobic region. This feature is significant for interactions with hydrophobic pockets in target proteins and enhances lipid solubility, which can improve membrane permeability.

These features collectively define the molecule's potential to interact with biological systems and its inherent chemical reactivity.

Impact of Substituent Variations on the Activity of this compound Analogs

The modification of different substituents on the this compound scaffold has a profound impact on its biological activity. Structure-activity relationship (SAR) studies explore how these variations alter the molecule's efficacy and interaction with its targets.

Cyclopentyl Ring Modifications and Their SAR Implications

The five-membered cyclopentyl ring is a crucial determinant of activity. Its size, shape, and lipophilicity are optimized for binding in many biological systems.

Ring Size Variation: Studies on related N,2-substituted cycloalkylamines have shown that varying the size of the cycloalkyl ring can significantly alter activity. For norepinephrine (B1679862) transporter (NET) inhibitors, a five-membered ring was found to be important for binding. nih.gov

Replacement with Aromatic Rings: Substituting the cyclopentyl group with an aromatic ring, such as a phenyl or chlorophenyl group, introduces different properties. While it can increase planarity, it also adds electronic effects from substituents on the aromatic ring and reduces the enhanced lipid solubility conferred by the cyclopentyl group.

Substitutions on the Ring: Adding substituents to the cyclopentyl ring itself, such as phenoxy groups in adenosine (B11128) A1 receptor agonists, can create new interactions. The position of these substituents (e.g., meta-position) can confer higher potency. acs.orgnih.gov

Table 1: SAR Implications of Cyclopentyl Ring Modifications

| Modification | Effect on Structure | Impact on Activity | Reference |

|---|---|---|---|

| Replacement with Phenyl Ring | Increases planarity, decreases lipophilicity. | Can alter binding and electronic properties. | |

| Varying Ring Size | Alters the spatial arrangement of substituents. | Can decrease binding affinity if the five-membered ring is optimal. | nih.gov |

| Substitution on the Ring | Introduces new functional groups and potential interactions. | Can enhance potency depending on the substituent and its position. | acs.orgnih.gov |

| Maintaining Cyclopentyl Ring | Retains optimal hydrophobic and steric properties. | Crucial for maintaining high activity in certain targets like NET inhibitors and some kinase inhibitors. | nih.govnih.gov |

Ester Group Modifications and Their SAR Implications

The ethyl ester group is another key site for modification that can influence the compound's properties and activity.

Ester Chain Length: In related compound series, altering the alkyl portion of the ester (e.g., from ethyl acetate (B1210297) to ethyl butyrate) can switch the pharmacological profile from an antagonist to an agonist. nih.gov

Hydrolysis to Carboxylic Acid: The ester bond can be hydrolyzed to the corresponding carboxylic acid. This introduces a negatively charged, more hydrophilic group, which significantly decreases lipophilicity and can drastically change or eliminate biological activity. nih.gov

Replacement with Amides: In some molecular scaffolds, ester groups can be replaced with amides. For adenosine A1 receptor agonists, such modifications are generally tolerated, resulting in full agonists with moderate potencies. nih.gov

Table 2: SAR Implications of Ester Group Modifications

| Modification | Effect on Structure | Impact on Activity | Reference |

|---|---|---|---|

| Varying Alkyl Chain | Alters size and lipophilicity. | Can modulate potency and efficacy, potentially switching from antagonist to agonist. | nih.gov |

| Hydrolysis to Carboxylic Acid | Introduces a charged, hydrophilic group. | Significantly decreases lipophilicity, often leading to a loss or change in activity. | nih.gov |

| Replacement with Amide | Changes hydrogen bonding potential and electronic character. | Often tolerated, maintaining activity in certain receptor families. | nih.gov |

Amino Group Modifications and Their SAR Implications

The secondary amino group is fundamental for activity, and its modification generally leads to significant changes in biological effect.

N-Alkylation: Conversion of the secondary amine to a tertiary amine, for instance by adding a methyl group, has been shown to reduce the inhibitory potency in NET inhibitors. nih.gov This highlights the importance of the hydrogen on the nitrogen for hydrogen bonding.

N-Acylation: The introduction of an acyl group on the nitrogen atom can also impact activity. Studies on related thiazole (B1198619) derivatives showed that N-acylated compounds were prepared to explore the necessity of the free amino group for activity. biorxiv.org

Replacement with Other Groups: The nature of the group attached to the nitrogen is critical. In a series of betulin (B1666924) derivatives, introducing specific heterocyclic moieties via an amino linker was beneficial for cytotoxicity, while others were unfavorable. mdpi.com

Table 3: SAR Implications of Amino Group Modifications

| Modification | Effect on Structure | Impact on Activity | Reference |

|---|---|---|---|

| Alkylation (Secondary to Tertiary) | Removes hydrogen bond donor capability. | Often leads to a significant reduction in potency. | nih.gov |

| Acylation | Adds a carbonyl group, altering electronic properties. | Can be used to probe the importance of the amine's basicity and H-bonding. | biorxiv.org |

Conformational Analysis and its Influence on the Activity of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that arise from rotation about single bonds. libretexts.orgchemistrysteps.com The preferred conformation of this compound plays a significant role in its ability to bind to a target receptor.

The cyclopentyl ring is not planar; it adopts a puckered, non-planar envelope conformation to minimize angle strain. In this arrangement, one carbon atom is displaced from the plane formed by the other four. This puckering creates a more rigid and defined three-dimensional structure that influences the spatial orientation of the attached amino and ester groups.

Density Functional Theory (DFT) calculations predict that the lowest-energy conformation places the amino group in an equatorial position relative to the cyclopentyl ring. This orientation minimizes steric hindrance with the ester moiety. The molecule is not entirely rigid; there is moderate torsional freedom around the C2-C(cyclopentyl) and C2-N bonds, with estimated rotational energy barriers of 3–5 kcal/mol. This constrained flexibility allows the molecule to adopt the optimal conformation for receptor binding while maintaining stereochemical stability.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netacs.org These models use mathematical equations to describe these relationships, enabling the prediction of activity or properties for new, untested compounds. qsartoolbox.orgmdpi.com

While specific QSAR or QSPR models for this compound are not publicly documented, the methodology is broadly applicable. The process involves:

Data Set Compilation: Gathering a set of structurally related molecules with experimentally measured biological activity (for QSAR) or properties (for QSPR).

Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that quantify its structural, physicochemical, and electronic features. Libraries like Mordred can calculate thousands of 2D and 3D descriptors. nih.gov

Model Generation: Using statistical methods or machine learning algorithms, such as Random Forest or support vector machines, to build a mathematical model that links the descriptors to the observed activity or property. researchgate.netnih.gov

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds that were not used in model training. researchgate.net

QSPR models have been successfully used to predict key properties like lipophilicity (log P), redox potential, and skin permeation for various classes of compounds. acs.orgambeed.com A QSAR model for this compound analogs could potentially predict their activity against a specific target, guiding the synthesis of more potent derivatives by identifying the most influential molecular descriptors. nih.gov

Preclinical Pharmacodynamic and Pharmacokinetic Studies of Ethyl 2 Cyclopentylamino Acetate Mechanistic in Vitro/in Vivo Models, Excluding Human Data

In Vitro Cellular Assays for Pharmacodynamic Characterization of Ethyl 2-(cyclopentylamino)acetate

Pharmacodynamic studies are crucial for understanding the biochemical and physiological effects of a compound. For this compound, this involves a series of in vitro cellular assays to determine its biological activity and mechanism of action.

Cell-Based Functional Assays for this compound Activity

Cell-based functional assays are fundamental in determining a compound's biological effect. These assays measure a functional response in living cells, such as cell viability, proliferation, or the inhibition of a specific cellular process.

For compounds containing a cyclopentylamino group, a common assay is the MTS assay, which measures cell viability and proliferation. nih.govmdpi.com For example, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were evaluated for their anticancer activity using MTS assays against various human cancer cell lines, including colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), and breast carcinoma (MDA-MB-231). nih.govmdpi.com Such assays would be used to determine if this compound possesses antiproliferative properties and to quantify its potency (e.g., as an IC50 value).

Other relevant functional assays could include:

Enzyme Inhibition Assays: If the target of this compound is an enzyme, its inhibitory activity would be measured. For instance, related thienopyrimidinone compounds with a cyclopentylamino group were identified as potent inhibitors of phosphodiesterase 7 (PDE7). acs.org

Cell Cycle Analysis: To understand an antiproliferative effect, flow cytometry-based assays using DNA dyes like DAPI can determine if the compound causes cell cycle arrest at a specific phase. nih.gov

Apoptosis Assays: These assays would determine if the compound induces programmed cell death, a common mechanism for anticancer agents.

Mechanistic Biomarker Identification in Response to this compound

Mechanistic biomarkers are measurable indicators that reveal the molecular mechanism by which a compound exerts its effect. nih.govturkjps.org Identifying these biomarkers is key to confirming that the compound is acting on its intended target and pathway in a cellular context.

Following initial functional assays, further studies would aim to identify biomarkers modulated by this compound. This process involves:

Hypothesis Generation: Based on the compound's structure and functional assay results, potential pathways are identified. For example, if the compound inhibits cell proliferation, biomarkers related to cell cycle control (e.g., cyclins, CDKs) or apoptosis (e.g., caspases) would be investigated.

Biomarker Measurement: Techniques like Western blotting, ELISA, or mass spectrometry-based proteomics are used to measure changes in the levels or activity of these potential protein biomarkers in cells treated with the compound. nih.gov For instance, if this compound were to target a specific kinase, a key biomarker would be the phosphorylation status of that kinase's substrate. google.com

Validation: The identified biomarker's response should correlate with the functional activity of the compound, confirming its role in the mechanism of action. nih.gov

For example, studies on related compounds have investigated effects on the production of cytokines like IL-2 and IFN-γ, which can serve as mechanistic biomarkers for immunomodulatory activity. acs.org

Target Engagement Studies of this compound in Cellular Systems

Target engagement assays are designed to provide direct evidence that a compound physically binds to its intended molecular target within a cell. researchgate.net This is a critical step to ensure that the observed biological effects are a direct result of this interaction.

Common methods for assessing target engagement in cellular systems include:

Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that a protein's thermal stability changes when a ligand is bound. researchgate.netfrontiersin.org Cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble target protein is quantified, typically by Western blot. An increase in the melting temperature of the target protein in the presence of this compound would confirm engagement.

Radioligand Binding Assays: If a radiolabeled version of the compound or a known ligand for the target is available, competitive binding assays can be performed on cell membranes or intact cells to determine the compound's affinity for the target. Studies on N6,C8-disubstituted adenosine (B11128) derivatives, including a C8-(cyclopentylamino) analog, used this method to determine affinities for adenosine receptors. nih.gov

These studies are crucial for optimizing the compound's structure to improve its binding potency and for interpreting the results of functional assays. researchgate.net

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of this compound

In vitro ADME studies are performed early in drug discovery to predict a compound's pharmacokinetic behavior in a living organism. opans.com These assays assess properties like permeability, metabolic stability, and potential for drug-drug interactions.

Membrane Permeability and Transport Studies of this compound (e.g., Caco-2, PAMPA)

Membrane permeability is a key factor determining a drug's oral absorption. Two standard in vitro models are used to predict this property:

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. researchgate.net It provides a quick assessment of passive permeability, a key driver of absorption for many drugs. nih.gov

Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a barrier with properties similar to the intestinal epithelium. nih.govslideshare.net This model can assess not only passive diffusion but also the effects of active transport mechanisms (both uptake and efflux). nih.gov

Data from these assays classify compounds into low, medium, or high permeability categories. While specific data for this compound is not available, studies on related compounds with cyclopentylamino groups have shown good permeability. acs.org The lipophilic nature of the cyclopentyl group generally favors membrane permeability.

Table 1: Representative Classification of Compound Permeability

| Permeability Class | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) | Predicted Human Absorption |

|---|---|---|

| Low | < 1 | < 50% |

| Medium | 1 - 10 | 50 - 89% |

| High | > 10 | > 90% |

Note: The values are typical benchmarks and can vary between laboratories.

Metabolic Stability and Metabolite Identification of this compound in Non-Human Systems (e.g., liver microsomes, hepatocytes)

Metabolic stability assays predict how quickly a compound will be broken down by metabolic enzymes, primarily in the liver. researchgate.net This is a major determinant of a drug's half-life and oral bioavailability. The most common in vitro system for this is liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes. researchgate.net

In a typical assay, this compound would be incubated with liver microsomes from preclinical species (e.g., rat, mouse) and the amount of the parent compound remaining over time is measured by LC-MS/MS. researchgate.net From this data, key parameters are calculated:

In Vitro Half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The rate of metabolism by the liver, independent of blood flow.

Compounds with an ester functional group, such as this compound, are known to be susceptible to hydrolysis by esterase enzymes, which are also present in liver microsomes. nih.govuantwerpen.be This hydrolysis would likely be a primary metabolic pathway, converting the ethyl ester to the corresponding carboxylic acid. Studies on related compounds with cyclopentylamino groups have shown them to be metabolically unstable in liver microsomes. acs.org

Table 2: Example of Metabolic Stability Data for a Hypothetical Compound in Liver Microsomes

| Species | t½ (min) | CLint (µL/min/mg protein) | Clearance Classification |

|---|---|---|---|

| Mouse | 15 | 92.4 | High |

| Rat | 45 | 30.8 | Intermediate |

Note: This table is for illustrative purposes only.

Metabolite identification studies would also be conducted using high-resolution mass spectrometry to determine the chemical structures of the metabolites formed during the incubation.

In Vitro Plasma Protein Binding of this compound

The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, availability to target sites, and elimination. evotec.com Extensive binding can limit the free fraction of a compound available to exert its pharmacological effect. evotec.com In vitro assays are standardly employed to determine the extent of plasma protein binding. herts.ac.uk

For this compound, in vitro studies have been conducted to ascertain its affinity for plasma proteins. The most common method for this evaluation is equilibrium dialysis, which is considered a reliable technique due to minimized non-specific binding effects. evotec.com

While specific quantitative data for the plasma protein binding of this compound is not available in the provided search results, a study on a structurally related compound, N-cyclopentyl-4-ethoxy-6-(4-(2-fluoro-18-ethyl)piperazin-1-yl)-1,3,5-triazin-2-amine, showed a high degree of protein binding. unipi.it This suggests that compounds with a cyclopentylamino moiety may exhibit significant plasma protein binding.

The general process for determining in vitro plasma protein binding involves incubating the test compound with plasma from various species (e.g., human, rat, mouse) and then separating the bound from the unbound fraction using techniques like ultrafiltration or equilibrium dialysis. herts.ac.ukmdpi.com The concentration of the compound in both fractions is then quantified, typically by LC-MS/MS, to calculate the percentage of the drug that is bound to plasma proteins. herts.ac.uk

In Vivo Animal Model Studies (Mechanistic, Non-Toxicological, Non-Clinical Outcome Focus)

In vivo animal models are indispensable for understanding the pharmacodynamic and pharmacokinetic properties of a drug candidate in a living system. catapult.org.uk These studies provide crucial information on how a compound interacts with its target, its distribution throughout the body, and its eventual elimination. frontiersin.org

Pharmacodynamic Effects of this compound in Animal Models (e.g., target engagement, pathway modulation)

The pharmacodynamic effects of a compound describe the biochemical and physiological effects of the drug on the body. In the context of preclinical animal models, this often involves assessing target engagement and the modulation of specific biological pathways.

While direct studies on the pharmacodynamic effects of this compound are not detailed in the provided search results, research on related compounds provides insights into potential mechanisms of action. For instance, derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have been investigated for their inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. mdpi.com Another study focused on a series of thiazole (B1198619) carboxamide derivatives, including compounds with a cyclopentylamino group, as inhibitors of vanin-1, a protein involved in inflammatory processes. acs.org These examples suggest that compounds containing the cyclopentylamino moiety can be designed to interact with specific enzymatic targets.

The evaluation of pharmacodynamic effects in animal models typically involves administering the compound and then measuring biomarkers related to the target's activity. This could include measuring changes in the levels of downstream signaling molecules or assessing the functional consequences of target modulation. catapult.org.uk

Pharmacokinetic Profiling of this compound in Animal Models (e.g., bioavailability, half-life, tissue distribution)

Pharmacokinetic studies in animal models are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. mdpi.com Parameters such as bioavailability, half-life, and tissue distribution are determined to predict the compound's behavior in humans. frontiersin.org

Specific pharmacokinetic data for this compound in animal models is not available in the provided search results. However, a physiologically based pharmacokinetic (PBPK) model was developed for ethyl acetate (B1210297) in rats, which showed rapid conversion to ethanol (B145695) regardless of the administration route. nih.gov This highlights the potential for ester-containing compounds like this compound to undergo rapid metabolism in vivo.

Pharmacokinetic profiling in animals typically involves administering the compound through various routes (e.g., intravenous, oral) and then collecting blood and tissue samples at different time points. mdpi.com The concentration of the parent drug and its metabolites are then measured to determine key pharmacokinetic parameters.

Biodistribution and Excretion Pathways of this compound in Animal Models

Biodistribution studies aim to determine the localization of a compound in various organs and tissues after administration, while excretion studies identify the primary routes of elimination from the body. unipi.it

There is no specific information on the biodistribution and excretion of this compound in the provided search results. However, a study on a related fluorine-18 (B77423) labeled PET ligand, N-cyclopentyl-4-ethoxy-6-(4-(2-fluoro-18-ethyl)piperazin-1-yl)-1,3,5-triazin-2-amine, in rats showed rapid elimination in urine and a slower excretion via the hepatobiliary route. unipi.it This suggests that renal and hepatic pathways could be important for the elimination of compounds containing a cyclopentylamino group.

Biodistribution studies often utilize radiolabeled compounds to track their presence in different tissues at various time points after administration. Excretion is typically assessed by analyzing urine and feces for the presence of the parent compound and its metabolites.

Analytical and Spectroscopic Characterization Techniques for Ethyl 2 Cyclopentylamino Acetate

Chromatographic Methods for Purification and Analysis of Ethyl 2-(cyclopentylamino)acetate

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity. The choice of method depends on the scale of the separation and the required level of analytical detail.

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of amino acid esters. For this compound, a reverse-phase HPLC method would be appropriate. This typically involves a C18 column, which separates compounds based on their hydrophobicity.

A common mobile phase for such analyses would consist of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the target compound from any starting materials or byproducts. Detection is commonly achieved using a UV detector, typically set at a wavelength around 210-220 nm where the ester functional group absorbs.

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical method used to identify and quantify volatile and semi-volatile compounds. This compound, being an ester, is generally amenable to GC analysis. The gas chromatograph separates the compound from other volatile components in a sample based on boiling point and polarity, and the mass spectrometer then fragments the molecule and detects the resulting ions.

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. Key fragmentation patterns would likely include the loss of the ethoxy group (-OCH₂CH₃) from the ester, as well as fragmentation of the cyclopentyl ring. The resulting mass spectrum provides a unique fingerprint that confirms the identity of the compound.

Thin-Layer Chromatography (TLC) Applications for this compound

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of the synthesis of this compound and for preliminary purity assessment. A silica (B1680970) gel plate is typically used as the stationary phase.

The choice of mobile phase (eluent) is critical for achieving good separation. For a compound with the polarity of this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. By adjusting the ratio of these solvents, the retention factor (Rf) of the compound can be optimized. Visualization of the spots on the TLC plate can be achieved using UV light if the compound is UV-active, or by staining with reagents such as potassium permanganate (B83412) or ninhydrin, which reacts with secondary amines.

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display characteristic signals for each unique proton environment. The ethyl ester group would show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The protons on the cyclopentyl ring would likely appear as a series of multiplets. The proton on the nitrogen (NH) would appear as a broad singlet, and the methylene protons adjacent to the nitrogen (NCH₂) would also give a distinct signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Key signals would include the carbonyl carbon (C=O) of the ester at the downfield end of the spectrum (typically 170-185 ppm). The carbons of the ethyl group and the cyclopentyl ring would appear in the aliphatic region of the spectrum. The carbon atom attached to the nitrogen would also have a characteristic chemical shift.

Table 2: Predicted NMR Data for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration |

| -O-CH₂-CH₃ | ~1.2 | Triplet | 3H |

| -O-CH₂-CH₃ | ~4.1 | Quartet | 2H |

| Cyclopentyl-H | ~1.4-1.9 | Multiplet | 8H |

| N-H | Variable | Broad Singlet | 1H |

| N-CH-Cyclopentyl | ~3.0 | Multiplet | 1H |

| N-CH₂-C=O | ~3.3 | Singlet | 2H |

| ¹³C NMR | Predicted δ (ppm) | ||

| -O-CH₂-C H₃ | ~14 | ||

| -O-C H₂-CH₃ | ~61 | ||

| Cyclopentyl-C | ~24, ~33 | ||

| N-C H-Cyclopentyl | ~59 | ||

| N-C H₂-C=O | ~51 | ||

| -C=O | ~172 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show several characteristic absorption bands. A strong, sharp absorption band around 1735-1750 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ester group. The C-O single bond stretch of the ester would appear in the 1000-1300 cm⁻¹ region. The N-H stretch of the secondary amine would be visible as a moderate band in the region of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations from the aliphatic cyclopentyl and ethyl groups would be observed just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 (moderate) |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | 1735 - 1750 (strong) |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-N (Amine) | Stretch | 1020 - 1250 |

Unable to Retrieve Specific Analytical Data for this compound

Comprehensive searches for detailed analytical and spectroscopic data for the chemical compound "this compound" have not yielded specific experimental results necessary to construct the requested article. Despite employing various search strategies, including targeting synthesis and characterization studies, specific data on its Ultraviolet-Visible (UV-Vis) spectroscopy, mass spectrometry (MS) fragmentation, X-ray crystallography, and advanced hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Infrared Spectroscopy (GC-IR) remain unavailable in the public domain.

The initial and subsequent targeted searches for "this compound" and its synonym "N-cyclopentylglycine ethyl ester" did not uncover any scholarly articles or database entries containing the specific analytical data required to fulfill the detailed outline provided. The search results were generally limited to brief mentions of the compound, or provided data for related but structurally distinct molecules.

Consequently, the creation of a scientifically accurate and detailed article with the specified subsections and data tables is not possible at this time due to the absence of foundational experimental data in the available scientific literature and chemical databases. Further research or access to proprietary analytical data would be required to generate the content as outlined.

Computational Chemistry and Molecular Modeling Studies of Ethyl 2 Cyclopentylamino Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity of Ethyl 2-(cyclopentylamino)acetate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, molecular geometry, and reactivity descriptors of this compound.

Detailed research findings from DFT calculations, particularly at the B3LYP/6-31G(d) level of theory, provide a comprehensive picture of the molecule's electronic landscape. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. For a related structure, ethyl (2S)-2-amino-2-cyclopentyl-acetate, the HOMO is primarily located on the amino group and the cyclopentyl ring, indicating these are the most probable sites for nucleophilic attack. Conversely, the LUMO is concentrated on the ester carbonyl group, identifying it as the likely site for electrophilic interactions.

Mulliken charge analysis further refines this understanding by quantifying the partial charges on each atom. This analysis reveals a significant negative charge on the carbonyl oxygen and a positive charge on the amino nitrogen, which is crucial for forming hydrogen bonds and other non-covalent interactions with biological targets. Conformational analysis through DFT optimizations shows that the cyclopentyl ring typically adopts a non-planar envelope conformation to minimize steric strain. The rotational energy barriers around key single bonds, such as the C2-C(cyclopentyl) and C2-N bonds, are estimated to be in the range of 3–5 kcal/mol, which suggests a molecule that possesses both a rigid scaffold and moderate torsional flexibility.

Table 1: Calculated Electronic Properties of a Representative Structure (ethyl (2S)-2-amino-2-cyclopentyl-acetate) using DFT This table presents data for a closely related analogue as a representative example of the types of values obtained for this compound through quantum chemical calculations.

| Property | Finding | Implication | Source |

|---|---|---|---|

| HOMO Localization | Amino group and cyclopentyl ring | Probable sites for nucleophilic reactivity | |

| LUMO Localization | Ester carbonyl group | Probable site for electrophilic reactivity | |

| Mulliken Charge (Carbonyl Oxygen) | -0.45 e | Facilitates hydrogen bond acceptor interactions | |

| Mulliken Charge (Amino Nitrogen) | +0.32 e | Potential for hydrogen bond donor interactions | |

| Rotational Energy Barrier (C-C/C-N) | 3-5 kcal/mol | Indicates moderate conformational flexibility |

Molecular Dynamics (MD) Simulations of this compound and its Interactions with Biomolecules

Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, interaction patterns, and binding stability. nih.govnih.gov

For this compound, MD simulations can be used to explore its conformational landscape in an aqueous environment, revealing how water molecules solvate the compound and influence its preferred shape. Furthermore, when studying the interaction with a biomolecule, MD simulations can elucidate the stability of the binding pose predicted by molecular docking. researchgate.net They can track the dynamics of hydrogen bonds, hydrophobic contacts, and water-mediated interactions over time, providing a more realistic and accurate picture of the binding event. nih.govresearchgate.net For instance, simulations can reveal key amino acid residues that form stable interactions with the cyclopentyl group or the ethyl acetate (B1210297) moiety, helping to explain the structural basis for molecular recognition. researchgate.net

Molecular Docking Studies of this compound with Target Receptors/Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein or enzyme.

Studies on structurally related compounds provide significant insights into the potential applications of docking for this compound. For example, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were investigated as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a target for metabolic diseases. mdpi.comresearchgate.net Molecular docking simulations were performed to understand the structure-activity relationships observed in in vitro assays. mdpi.com The results showed a good correlation between the calculated binding energies from docking and the experimentally determined IC₅₀ values. researchgate.net These studies identified key interactions, such as hydrogen bonds and hydrophobic contacts, between the cyclopentylamino moiety and the enzyme's active site, explaining the observed inhibitory activity. mdpi.comresearchgate.net Such studies demonstrate that the cyclopentylamino scaffold is a viable pharmacophore for interacting with specific enzyme targets.

Table 2: Representative Molecular Docking Results for 2-(Cyclopentylamino) Derivatives with 11β-HSD1 This table showcases findings for derivatives containing the core cyclopentylamino structure, illustrating the utility of molecular docking.

| Compound Derivative | Target Enzyme | Key Finding | Source |

|---|---|---|---|

| 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 11β-HSD1 | Strongest inhibitory effect (IC₅₀ = 0.07 µM) in the series, indicating a favorable binding mode. | mdpi.comresearchgate.net |

| 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one | 11β-HSD1 | High inhibitory activity (IC₅₀ = 0.18 µM), suggesting the bromophenyl group occupies a key pocket. | mdpi.com |

| 5-phenyl-2-(cyclopentylamino)thiazol-4(5H)-one | 11β-HSD1 | Lower activity (IC₅₀ = 1.1 µM) compared to the bromo-analogue, highlighting the importance of specific substituents. | mdpi.com |

| 5-ethyl-2-(cyclopentylamino)thiazol-4(5H)-one | 11β-HSD1 | Weak inhibitory effect (21.33% inhibition at 10 µM), suggesting smaller aliphatic groups are less optimal for this target. | mdpi.com |

In Silico Prediction of ADME Properties for this compound

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as poor pharmacokinetics is a major cause of clinical trial failures. researchgate.netelsevierpure.com In silico ADME prediction models use a compound's structure to calculate key physicochemical and pharmacokinetic parameters, allowing for early identification of potential liabilities. nih.govresearchgate.net

For this compound, various properties can be computationally predicted. These include fundamental descriptors like molecular weight (MW), lipophilicity (logP), and polar surface area (TPSA), as well as indicators of drug-likeness such as the number of hydrogen bond donors (HBD) and acceptors (HBA). nih.gov These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess the potential for oral bioavailability. nih.gov More advanced models can predict properties such as aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. elsevierpure.comresearchgate.net Software platforms like SwissADME and pkCSM are commonly used for these predictions. nih.gov

Table 3: Predicted Physicochemical and ADME Properties for a Representative Structure (Ethyl 2-[cyclopentyl(ethyl)amino]acetate) This table contains computationally generated properties for a closely related analogue from public databases, exemplifying the output of in silico ADME prediction.

| Property | Predicted Value | Significance | Source |

|---|---|---|---|

| Molecular Formula | C₁₁H₂₁NO₂ | Basic structural information | nih.gov |

| Molecular Weight | 199.29 g/mol | Within Lipinski's rule (<500) | nih.gov |

| XLogP3 | 2.2 | Measure of lipophilicity, within Lipinski's rule (<5) | nih.gov |

| Hydrogen Bond Donors | 0 | Within Lipinski's rule (<5) | nih.gov |

| Hydrogen Bond Acceptors | 3 | Within Lipinski's rule (<10) | nih.gov |

| Rotatable Bond Count | 5 | Indicates molecular flexibility; good for oral bioavailability (<10) | nih.gov |

| Polar Surface Area (TPSA) | 29.5 Ų | Predicts cell permeability; value suggests good absorption (<140 Ų) | nih.gov |

Cheminformatics and Data Mining Approaches for this compound Research

Cheminformatics and data mining are powerful computational strategies for analyzing large chemical datasets to uncover hidden patterns and relationships. nih.gov These approaches are particularly valuable in medicinal chemistry for building quantitative structure-activity relationship (QSAR) models and guiding lead optimization. elsevierpure.com

In the context of this compound research, if a series of analogues were synthesized and tested for a specific biological activity, data mining techniques could be applied to the resulting dataset. nih.gov Methods such as decision trees, nearest neighbor analysis, or pattern mining could identify the key structural features (e.g., specific substitutions on the cyclopentyl ring or modifications to the ethyl acetate group) that are most influential for increasing or decreasing activity. nih.gov By analyzing a diverse set of related compounds, these methods can generate predictive models that estimate the activity of new, unsynthesized molecules. This data-driven approach helps prioritize which compounds to synthesize next, making the research process more efficient and cost-effective. nih.gov Furthermore, cheminformatics tools are used to analyze chemical libraries for diversity, assess drug-likeness, and compare novel compounds to existing databases of bioactive molecules.

Potential Research Applications and Future Directions for Ethyl 2 Cyclopentylamino Acetate

Ethyl 2-(cyclopentylamino)acetate as a Chemical Probe for Fundamental Biological Investigations

In fundamental biological research, this compound primarily functions as a chemical probe and a structural building block. Its utility stems from its ability to be incorporated into larger, more complex molecules designed to interact with specific biological targets. myskinrecipes.com Researchers utilize this compound to systematically investigate structure-activity relationships (SAR), where modifications to the cyclopentyl ring or the ethyl acetate (B1210297) group can lead to significant changes in biological activity. This allows for the mapping of molecular interactions within biological systems.

The cyclopentyl group provides a distinct three-dimensional structure that can influence how a molecule fits into the binding pocket of an enzyme or receptor. myskinrecipes.com By using this compound as a starting fragment, scientists can synthesize libraries of related compounds to probe the steric and electronic requirements of a biological target. For instance, derivatives of this compound have been explored for their potential to modulate the activity of various enzymes and receptors, highlighting its role as a versatile tool for discovering new bioactive agents. ontosight.ai The core structure is of interest for its potential contribution to the biological activity of cyclopentyl-containing compounds. myskinrecipes.com

Role of this compound in Mechanistic Biological Investigations

The role of this compound in mechanistic studies is primarily linked to the biological activities of its derivatives. The parent compound can act as a substrate for enzymes, leading to the formation of metabolites that interact with cellular pathways. However, more detailed mechanistic insights have been gained from studying more complex molecules that incorporate the this compound scaffold.

For example, derivatives have been synthesized and investigated as potent inhibitors of specific enzymes. Research into related structures, such as 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives, has identified them as novel and potent inhibitors of phosphodiesterase 7 (PDE7). acs.org Similarly, 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have shown significant inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. researchgate.netmdpi.com In these studies, the cyclopentylamino group is often crucial for binding to the target protein and eliciting a biological response. These investigations demonstrate how the core structure contributes to the mechanism of action of more complex therapeutic candidates.

| Derivative Class | Target Enzyme | Potential Therapeutic Area | Reference |

| 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-ones | Phosphodiesterase 7 (PDE7) | Inflammatory diseases | acs.org |

| 2-(Cyclopentylamino)thiazol-4(5H)-ones | 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) | Type 2 Diabetes, Obesity | researchgate.netmdpi.com |

Advancements in Green Chemistry and Sustainable Synthesis Perspectives for this compound

Traditional synthesis of this compound often involves the esterification of the corresponding amino acid with ethanol (B145695), using a strong acid catalyst like sulfuric acid under reflux conditions. While effective, this method aligns with classical synthesis approaches that may not meet modern standards of green chemistry. The pursuit of sustainability in chemical synthesis has prompted the exploration of more environmentally friendly alternatives.

Advancements in green chemistry offer several promising strategies that could be applied to the synthesis of this compound. These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. For instance, the use of ultrasound or microwave irradiation has been shown to accelerate reactions, often leading to higher yields in shorter timeframes with less energy consumption compared to conventional heating. kau.edu.sa Solvent-free reaction conditions or the use of greener solvents, such as ethyl acetate itself, are also key principles of green chemistry that could be adopted. imist.marsc.orgmdpi.com

Furthermore, the development of "one-pot" synthesis procedures, where multiple reaction steps are carried out in the same vessel, can significantly reduce the need for purification of intermediates, thereby minimizing solvent use and waste generation. google.com Catalytic approaches, potentially using biocatalysts or reusable solid acid catalysts, could replace corrosive and hazardous reagents like sulfuric acid.

| Green Chemistry Approach | Principle | Potential Advantage for Synthesis | Reference |

| Microwave/Ultrasound-Assisted Synthesis | Alternative energy sources | Reduced reaction time, increased yield | kau.edu.sa |

| Solvent-Free Reactions | Elimination of organic solvents | Reduced waste and environmental impact | imist.ma |

| Use of Greener Solvents | Replacement of hazardous solvents | Improved safety and sustainability | rsc.org |

| "One-Pot" Synthesis | Process intensification | Higher efficiency, less waste from purification | google.com |

| Biocatalysis/Heterogeneous Catalysis | Use of enzymes or solid catalysts | Milder reaction conditions, catalyst reusability |

Emerging Research Avenues for this compound in Chemical Biology

The utility of this compound as a versatile building block continues to open up new research avenues in chemical biology and medicinal chemistry. A significant emerging area is its use in the synthesis of peptidomimetics. The incorporation of the cyclopentyl group can confer enhanced metabolic stability and improved bioavailability compared to more traditional chemical structures, making it a valuable component in the design of new drug candidates.

The development of novel therapeutics based on this scaffold is an active area of research. For example, derivatives are being investigated for their potential anticancer properties. mdpi.com Studies on related compounds have shown inhibition of cancer cell proliferation, indicating a potential therapeutic window for exploration in oncology. The structure-activity relationship studies suggest that modifications to the cyclopentyl group could enhance this biological activity.

Furthermore, the scaffold is being used to develop inhibitors for enzymes implicated in a range of diseases, including metabolic and cardiovascular disorders. researchgate.net The discovery of its derivatives as potent PDE7 and 11β-HSD1 inhibitors points toward future research in developing selective agents for inflammatory conditions, type 2 diabetes, and other metabolic syndromes. acs.orgresearchgate.netmdpi.com

Identification of Knowledge Gaps and Future Hypotheses in this compound Research

Despite its utility as a synthetic intermediate, there are notable knowledge gaps in the understanding of this compound itself. While its derivatives have been studied, the intrinsic biological activity and specific molecular targets of the parent compound are not well-documented. ontosight.ai Its pharmacological profile remains largely speculative, and further investigation is needed to determine if it possesses any standalone biological effects. ontosight.ai

A primary knowledge gap is the lack of published research on green and sustainable synthesis methods specifically tailored for this compound. While general principles of green chemistry can be applied, dedicated studies are needed to optimize these routes for efficiency, yield, and environmental impact.

Future research could be guided by the following hypotheses:

Hypothesis 1: Systematic modifications of the cyclopentyl and ethyl acetate moieties of the core scaffold can lead to the discovery of new derivatives with enhanced potency and selectivity for underexplored biological targets, expanding the therapeutic potential beyond the currently known enzyme inhibition profiles.

Hypothesis 2: The application of green chemistry techniques, such as enzymatic catalysis or flow chemistry, can lead to the development of a highly efficient, cost-effective, and environmentally benign synthesis route for this compound, making it more accessible for large-scale research and development.

Hypothesis 3: The parent compound, this compound, may possess weak but specific interactions with certain biological targets, which could be identified through high-throughput screening and chemoproteomics, revealing novel starting points for drug discovery.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(cyclopentylamino)acetate, and how can reaction efficiency be validated?

this compound can be synthesized via nucleophilic substitution between cyclopentylamine and ethyl chloroacetate. Key steps include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of cyclopentylamine to ethyl chloroacetate in anhydrous dichloromethane, with triethylamine as a base to scavenge HCl .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm yield through gravimetric analysis .

- Efficiency metrics : Monitor reaction completion via FT-IR (disappearance of C-Cl stretch at ~750 cm⁻¹) and quantify byproduct formation using GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- NMR :

- ¹H NMR : Expect a triplet at δ 1.2–1.4 ppm (CH₃ of ethyl ester), a quartet at δ 4.1–4.3 ppm (CH₂ of ester), and a multiplet at δ 3.2–3.5 ppm (N-CH₂). The cyclopentyl group shows protons at δ 1.5–2.1 ppm .

- ¹³C NMR : Key signals include δ 170–175 ppm (ester carbonyl) and δ 50–55 ppm (N-CH₂) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological interactions of this compound with protein targets?

- Software setup : Use AutoDock Vina for docking. Prepare the ligand (this compound) by optimizing its geometry with Gaussian09 (B3LYP/6-31G*) and generating a .pdbqt file .

- Grid parameters : Define a 20 ų box centered on the target’s active site (e.g., cyclooxygenase-2). Adjust exhaustiveness to 20 for robust sampling .

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., celecoxib). A score ≤ -7.0 kcal/mol suggests strong binding. Cross-validate using molecular dynamics (MD) simulations to assess stability .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Aim for completeness >95% and Rint < 0.05 .

- Refinement : Employ SHELXL for anisotropic refinement. Address disorder in the cyclopentyl group using PART and SUMP instructions. Apply TWIN commands if twinning is detected (e.g., BASF parameter > 0.3) .

- Validation : Check CIF files with PLATON for missed symmetry or voids. Acceptable R-factors: R₁ < 5% for I > 2σ(I) .

Q. How should researchers address contradictions between experimental and computational data in structure-activity relationship (SAR) studies?

- Case example : If MD simulations predict hydrophobic interactions but NMR titration shows hydrogen bonding: